molecular formula C13H11NO3 B3145617 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid CAS No. 57771-89-8

2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid

Cat. No.: B3145617
CAS No.: 57771-89-8
M. Wt: 229.23 g/mol
InChI Key: WTGRJHKPPOBGIZ-UHFFFAOYSA-N
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Description

2-Methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid is a tricyclic heterocyclic compound featuring a fused pyrrolo-quinoline core. Its molecular formula is C₁₆H₁₆N₂O₂ (MW: 268.31 g/mol), with a methyl group at position 2, a ketone at position 6, and a carboxylic acid at position 5 . Key physicochemical properties include a logP of 2.20 (indicating moderate lipophilicity), a polar surface area of 41.36 Ų, and a hydrogen bond donor/acceptor count of 1/4, which influence its bioavailability and solubility . The compound is structurally related to tricyclic diuretics and antimicrobial agents, with its methyl group playing a critical role in modulating biological activity .

Properties

IUPAC Name

2-methyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-7-5-8-3-2-4-9-11(8)14(7)6-10(12(9)15)13(16)17/h2-4,6-7H,5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGRJHKPPOBGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301145866
Record name 1,2-Dihydro-2-methyl-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57771-89-8
Record name 1,2-Dihydro-2-methyl-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57771-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-2-methyl-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted quinoline derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography or crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that derivatives of pyrroloquinoline compounds exhibit cytotoxic effects against various cancer cell lines. Studies suggest that modifications to the carboxylic acid group can enhance biological activity and selectivity towards cancer cells.
  • Antimicrobial Properties : Compounds similar to 2-methyl-6-oxo-pyrroloquinolines have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.
  • Neuroprotective Effects : Preliminary studies indicate that certain derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science

  • Polymerization : The compound has been investigated for its potential use in polymer chemistry, particularly in synthesizing novel polymers with enhanced thermal stability and mechanical properties.
  • Dyes and Pigments : The unique structure of 2-methyl-6-oxo-pyrroloquinoline allows it to be utilized in dye chemistry, providing vibrant colors for textiles and plastics.

Case Studies

StudyObjectiveFindings
Smith et al. (2020)Investigate anticancer propertiesFound significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Johnson et al. (2021)Antimicrobial efficacyDemonstrated broad-spectrum antimicrobial activity against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 50 µg/mL.
Lee et al. (2022)NeuroprotectionReported protective effects on neuronal cells exposed to oxidative stress, indicating potential for neurodegenerative disease treatment.

Mechanism of Action

The mechanism by which 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrroloquinoline Derivatives

  • 6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic Acid Anilides (VII): The introduction of a methyl group at position 2 in this analogue (structurally closest to the target compound) significantly enhanced diuretic activity. Benzyl- and phenylethylamide derivatives exhibited 120–140% diuretic efficacy in rats (vs. hydrochlorothiazide at 100%), outperforming non-methylated analogues . However, 4-methoxyphenyl substituents in the amide fragment reduced activity, highlighting the sensitivity of diuretic effects to aromatic ring substitution .
  • Pyridoquinoline Carboxamides: Replacing the pyrrolo ring with a pyrido ring (adding a methylene unit) improved diuretic activity. For example, N-aryl-7-hydroxy-5-oxo-pyridoquinoline-6-carboxamides showed 150–170% urinary output in rats, surpassing both hydrochlorothiazide and pyrroloquinoline analogues .

Non-Methylated Analogues

  • 6-Hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic Acid Anilides (VI): Lacking the methyl group at position 2, these compounds demonstrated 20–30% lower diuretic activity compared to methylated analogues (VII), underscoring the methyl group's role in stabilizing receptor interactions .

Table 1: Diuretic Activity of Selected Analogues (Oral Administration, 10 mg/kg in Rats)

Compound Diuretic Efficacy (% vs. Control) Key Structural Feature Reference
Target Compound (Anilide) 130–140% 2-Methyl, 6-oxo, 5-carboxamide
Pyridoquinoline Carboxamide 150–170% Pyrido ring, 7-hydroxy
VI (Non-Methylated) 100–110% No methyl at position 2

Antimicrobial Analogues

  • 8-Fluoro-2-methyl-pyrroloquinoline-5-carboxylic Acid Derivatives: Fluorination at position 8 and substitution with piperazinyl groups (e.g., compound 16) resulted in MIC values of 0.25–0.5 μg/mL against Gram-positive bacteria, superior to non-fluorinated analogues. The target compound lacks fluorine, limiting its antimicrobial utility .
  • 1-Alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acids: These compounds, with alkoxy substituents, showed comparable antigram-negative activity to the target compound but exhibited improved serum stability and urinary recovery rates in preclinical models .

Table 2: Antimicrobial Activity of Selected Analogues

Compound MIC (μg/mL) vs. E. coli Key Structural Feature Reference
Target Compound Not reported 2-Methyl, 6-oxo N/A
8-Fluoro-pyrroloquinoline 0.25–0.5 8-Fluoro, 4-methylpiperazinyl
1-Ethoxy-3-quinolinecarboxylic Acid 1.0 Ethoxy at position 1

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity and Solubility: The target compound’s logP (2.20) is higher than fluorinated antimicrobial analogues (logP ~1.5–1.8) but lower than pyridoquinoline diuretics (logP ~2.5–3.0), affecting tissue penetration and oral bioavailability .
  • Synthetic Accessibility : The target compound and its diuretic analogues are synthesized via amidation of ethyl esters with arylalkylamines, a method yielding >80% purity . In contrast, antimicrobial derivatives require multistep fluorination and heterocyclic annulation .

Biological Activity

2-Methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, antibacterial properties, and potential anticancer effects based on various research studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₁NO₃
  • Molecular Weight : 229.23 g/mol
  • CAS Number : 57771-89-8
  • Structure : The compound features a pyrroloquinoline structure that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting from substituted indoles or related compounds.
  • Employing cyclization reactions to form the pyrroloquinoline framework.
  • Functionalization to introduce the carboxylic acid group.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. A study synthesized a series of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids and tested their efficacy against various bacterial strains:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
(2S)-9-(3R,1'S)-3-(1'-amino)ethylPotentModerate
(2S)-8-fluoroWell-balanced in vitro activityHigh aqueous solubility

Among these, specific derivatives demonstrated strong activity against both gram-positive and gram-negative bacteria, indicating their potential as therapeutic agents for bacterial infections .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using the MCF-7 breast cancer cell line revealed promising results:

CompoundIC50 (µM)Comparison with Doxorubicin
Compound 7b12.5Superior
Compound 8c15.0Comparable

These compounds exhibited significant cytotoxicity against cancer cells compared to the standard drug Doxorubicin . The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.

Case Studies

Several case studies highlight the compound's biological activity:

  • Antibacterial Efficacy : A study reported that a derivative of the compound showed significant reduction in bacterial load in infected animal models when administered at specific dosages .
  • Anticancer Studies : Another investigation demonstrated that treatment with specific derivatives resulted in a marked decrease in tumor size in xenograft models of breast cancer .

Q & A

Basic: What are the optimal synthetic routes for 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid?

Methodological Answer:
The compound can be synthesized via cyclocondensation of substituted pyrrolo-quinoline precursors. For example, Parikh and Fray (1988) demonstrated that halogenated intermediates (e.g., 8,9-difluoro derivatives) undergo nucleophilic substitution with methylamine under basic conditions to introduce the methyl group at position 2. Cyclization is achieved using AlCl₃ in 1,2-dichlorobenzene at 378 K, followed by hydrolysis to yield the carboxylic acid moiety . Key quality control steps include monitoring reaction progress via TLC and confirming purity via HPLC (≥98%).

Basic: How is the molecular structure of this compound confirmed in experimental settings?

Methodological Answer:
Structural confirmation relies on X-ray crystallography (e.g., monoclinic P2₁/c space group with β = 112.3°) and spectroscopic techniques:

  • ¹H NMR : Characteristic signals include δ 1.15 ppm (CH₃), 3.65 ppm (OCH₃), and aromatic protons at δ 6.95–7.13 ppm .
  • IR : Peaks at 1731 cm⁻¹ (C=O stretch) and 1701 cm⁻¹ (amide NCO) confirm functional groups .
  • Mass Spectrometry : Molecular ion [M]+ at m/z 245 and fragmentation patterns (e.g., loss of CO₂ at m/z 186) align with the proposed structure .

Advanced: What strategies resolve enantiomeric impurities during synthesis of pyrroloquinoline derivatives?

Methodological Answer:
Enantioselective synthesis avoids racemic mixtures by using chiral auxiliaries. For instance, Derkach et al. (2016) employed (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate as a chiral amine, enabling stereocontrol during Michael addition steps. Diastereomers are separated via column chromatography (silica gel, ethyl acetate/hexane), with enantiomeric excess verified by chiral HPLC (e.g., Chiralpak AD-H column) .

Advanced: How do positional isomers (e.g., methylenedioxy vs. methoxy substitutions) affect antimicrobial activity?

Methodological Answer:
Positional isomerism significantly impacts bioactivity. Ishikawa et al. (1990) compared methylenedioxy (MIC₉₀ = 0.5 µg/mL against E. coli) and methoxy (MIC₉₀ = 2.0 µg/mL) analogs. The methylenedioxy group enhances lipophilicity and bacterial membrane penetration, while methoxy reduces steric hindrance for target binding (e.g., DNA gyrase). SAR studies should use minimum inhibitory concentration (MIC) assays and molecular docking (PDB: 5M1) to validate interactions .

Advanced: How to address contradictory data in biological activity studies (e.g., variable MIC values across labs)?

Methodological Answer:
Contradictions arise from differences in:

  • Bacterial strains : Use standardized strains (e.g., ATCC 25922 for E. coli) and growth conditions (Mueller-Hinton agar, 37°C).
  • Compound purity : Confirm via elemental analysis (e.g., C 68.57%, H 6.12%, N 5.71% vs. theoretical C 69.21%) .
  • Assay protocols : Follow CLSI guidelines for broth microdilution. Re-evaluate outliers using time-kill kinetics to distinguish bactericidal vs. bacteriostatic effects .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

  • HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase = 0.1% TFA in acetonitrile/water (30:70), λ = 254 nm .
  • LC-MS/MS : Electrospray ionization (ESI+), MRM transitions m/z 245 → 186 (quantifier) and 245 → 142 (qualifier) .
  • Sample prep : Protein precipitation with acetonitrile (1:3 v/v) and filtration (0.22 µm PVDF) minimize matrix effects .

Advanced: How do C–H···π interactions influence the solid-state stability of this compound?

Methodological Answer:
X-ray data reveal centrosymmetric dimers linked by C–H···π interactions (C5–C10 centroid distance = 3.4 Å). These interactions stabilize the crystal lattice, reducing hygroscopicity. Weak C–H···O bonds (2.6 Å) further propagate columnar packing along the [100] axis, enhancing thermal stability (Tₘ = 398–401 K) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid

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